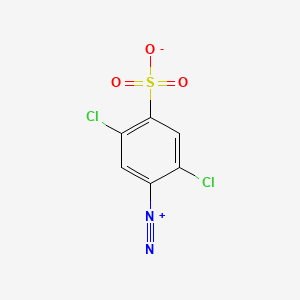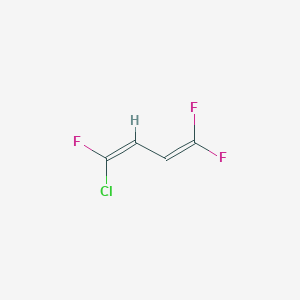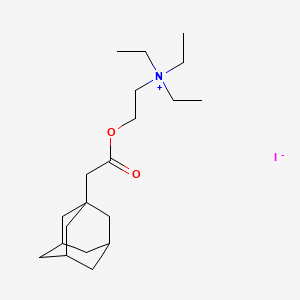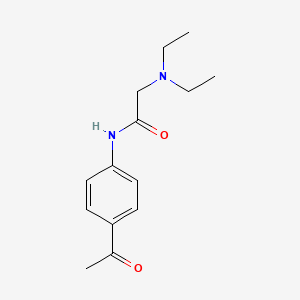
Arsine oxide, hydroxyisobutylisopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine oxide, hydroxyisobutylisopropyl- is a compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of arsenic atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arsine oxide, hydroxyisobutylisopropyl- typically involves the reaction of arsenic trioxide with organic reagents under controlled conditions. One common method is the reduction of arsenic acid in the presence of hydroxyisobutylisopropyl groups. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of arsine oxide, hydroxyisobutylisopropyl- involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and the use of high-purity reagents to achieve the desired product quality. Techniques such as fractional distillation and sublimation are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Arsine oxide, hydroxyisobutylisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The hydroxyisobutylisopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine .
Aplicaciones Científicas De Investigación
Arsine oxide, hydroxyisobutylisopropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the production of high-purity arsenic compounds
Mecanismo De Acción
The mechanism of action of arsine oxide, hydroxyisobutylisopropyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also induce oxidative stress and apoptosis in cells. The molecular targets and pathways involved include the inhibition of thioredoxin reductase and the induction of DNA damage .
Comparación Con Compuestos Similares
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic trioxide (As2O3): Used in medicine for the treatment of acute promyelocytic leukemia.
Arsenic pentoxide (As2O5): An oxidizing agent used in various chemical processes.
Uniqueness: Arsine oxide, hydroxyisobutylisopropyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
73791-43-2 |
|---|---|
Fórmula molecular |
C7H17AsO2 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
2-methylpropyl(propan-2-yl)arsinic acid |
InChI |
InChI=1S/C7H17AsO2/c1-6(2)5-8(9,10)7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |
Clave InChI |
WXFZPIVKASHKGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[As](=O)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



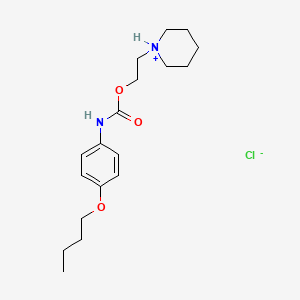
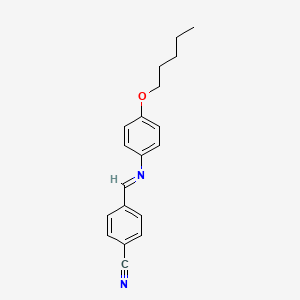
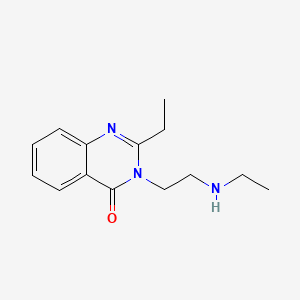


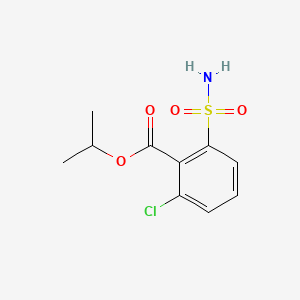
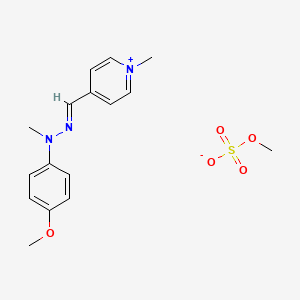
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
